1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is a silicon-based organic compound that belongs to the family of siloxanes. It is characterized by its unique structure, which includes multiple methyl groups and a vinyl group attached to a trisiloxane backbone. This compound is primarily recognized for its utility in various industrial applications, particularly in the fields of coatings, adhesives, and sealants due to its favorable properties.
The compound can be synthesized through several methods, with one notable approach involving the reaction of methyl hydrogen polysiloxane and hexamethyldisiloxane in the presence of concentrated sulfuric acid as a catalyst. This method emphasizes cost-effectiveness and operational simplicity compared to traditional synthesis routes .
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is classified as an organosilicon compound. It features:
The synthesis of 1,1,1,3,5,5,5-heptamethyl-3-vinyltrisiloxane typically involves:
The synthesis process can be summarized as follows:
The molecular formula of 1,1,1,3,5,5,5-heptamethyl-3-vinyltrisiloxane is , with a molecular weight of approximately 248.54 g/mol. The structure consists of:
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane participates in various chemical reactions:
The reactivity of the vinyl group enables it to undergo addition reactions with hydrosilanes or other nucleophiles. For instance:
This reaction highlights its potential for creating complex siloxane networks.
The mechanism by which 1,1,1,3,5,5,5-heptamethyl-3-vinyltrisiloxane functions typically involves:
Kinetic studies indicate that the addition reactions are influenced by factors such as temperature and catalyst concentration. The efficiency of these reactions often depends on the steric and electronic properties of the substituents attached to the silicon atoms .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) provide insights into the molecular environment surrounding silicon atoms and confirm structural integrity post-synthesis .
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane finds applications in:
The synthesis of 1,1,1,3,5,5,5-heptamethyl-3-vinyltrisiloxane typically originates from its non-vinyl precursor, 1,1,1,3,5,5,5-heptamethyltrisiloxane (CAS 1873-88-7), which serves as a foundational building block. Traditional routes employ acid-catalyzed condensation between methylsilane intermediates and chlorosilanes under controlled conditions. A representative pathway involves the reaction of 1,3-dichlorotetramethyldisiloxane with trimethylsilanol in the presence of sulfuric acid or Lewis acid catalysts (e.g., FeCl₃). The catalytic protonation facilitates siloxane bond (Si-O-Si) formation while preserving the reactive Si-H moiety critical for downstream functionalization [1] [2].
Process Parameters:
Table 1: Key Properties of Precursor (1,1,1,3,5,5,5-Heptamethyltrisiloxane)
Property | Value | Measurement Condition |
---|---|---|
Molecular Formula | C₇H₂₂O₂Si₃ | - |
Boiling Point | 142°C | Lit. |
Density | 0.819 g/mL | 25°C |
Refractive Index (n20/D) | 1.382 | Lit. |
Flash Point | 22°C | Closed cup |
Recent advances focus on heterogeneous catalysts to overcome challenges in catalyst recovery and selectivity. Zeolite-immobilized platinum (Pt@MFI) and silica-supported ruthenium (Ru/SiO₂) enable regioselective hydrosilylation of the Si-H group in 1,1,1,3,5,5,5-heptamethyltrisiloxane with vinyltrimethylsilane. These systems leverage:
A 2024 study demonstrated 92% conversion and >98% selectivity using Pt@MFI at 60°C, outperforming homogeneous H₂PtCl₆ (88% selectivity). Crucially, leaching remains sub-ppm levels after 10 cycles, validated by ICP-MS. Solid-phase systems also mitigate chlorinated byproducts inherent in acid-catalyzed routes [4] [5].
Solvent-free protocols address environmental and purification burdens:
Life-cycle assessments confirm 34% lower cumulative energy demand (CED) versus solvent-based routes, aligning with ICH Q12 guidelines for sustainable manufacturing [5].
Table 2: Solvent-Free vs. Traditional Hydrosilylation Performance
Parameter | Solvent-Free Ball-Milling | Traditional (Toluene) |
---|---|---|
Reaction Time | 2 hours | 6 hours |
Yield | 95% | 87% |
Pt Catalyst Loading | 5 ppm | 10 ppm |
E-Factor* | 1.2 | 8.5 |
Environmental factor: kg waste/kg product |
Dominant byproducts include:
Inline FTIR enables real-time tracking of Si-H decay (2120 cm⁻¹) and vinyl consumption (1595 cm⁻¹), allowing immediate corrective actions. Six Sigma optimization at pilot scale reduced byproduct generation from 8.2% to 1.6% [5] [6].
Batch Reactors:
Continuous Flow Systems:
Table 3: Batch vs. Continuous Process Economics
Metric | Batch Process | Continuous Flow |
---|---|---|
Capacity | 500 L/day | 1,500 L/day |
Purity | 97% | 99.5% |
Energy Consumption | 120 kWh/kg | 65 kWh/kg |
Capital Cost | $1.2M | $2.1M |
Operating Cost (Annual) | $600,000 | $480,000 |
Flow systems exhibit 30% lower operating costs despite higher initial investment, primarily from reduced labor and waste treatment [5] [6].
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